molecular formula C13H25NO3 B15157762 tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate

Cat. No.: B15157762
M. Wt: 243.34 g/mol
InChI Key: YNBRORWNNGUYQA-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: is an organic compound belonging to the class of carbamate esters It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate ester .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

  • N-(tert-Butoxycarbonyl)ethanolamine
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • Boc-2-aminoethanol
  • Boc-glycinol

Comparison: tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier protecting groups are required. Additionally, the hydroxyethyl moiety provides opportunities for further functionalization, enhancing its versatility in synthetic chemistry .

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16)

InChI Key

YNBRORWNNGUYQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1CCCCC1

Origin of Product

United States

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